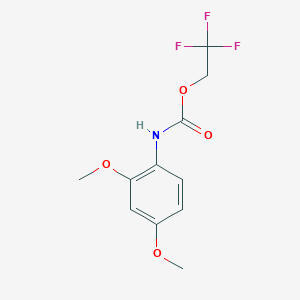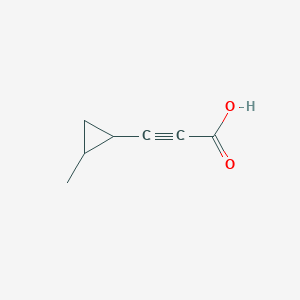![molecular formula C13H23NO3 B13158610 Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)
Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate typically involves the reaction of N-[(tert-butoxy)carbonyl]aminoacetaldehyde with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: The compound is studied for its potential biological activities. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block in the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopropyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclopentyl ring.
tert-Butyl N-(2-aminomethyl)cyclopentylcarbamate: Similar but contains an aminomethyl group instead of an oxopropyl group.
Uniqueness: Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is unique due to the presence of both the oxopropyl group and the cyclopentyl ring. This combination provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-9(15)8-10-6-5-7-11(10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) |
InChI Key |
HUDDIOBNYVHFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)





![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)




